molecular formula C21H21FN2O4 B2719844 Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1047655-94-6

Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2719844
CAS No.: 1047655-94-6
M. Wt: 384.407
InChI Key: XJSWPVJRANGRJT-UHFFFAOYSA-N
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Description

Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom. The presence of a fluorophenyl group and an oxa-diazaspirodecane core makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4One common method involves the use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate stands out due to its combination of a fluorophenyl group and an oxa-diazaspirodecane core. This unique structure imparts specific chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-17-6-8-18(9-7-17)24-15-21(28-20(24)26)10-12-23(13-11-21)19(25)27-14-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSWPVJRANGRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)C3=CC=C(C=C3)F)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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